molecular formula C9H6Cl2N2O2 B11867571 2,4-Dichloro-7-methoxyquinazolin-6-ol

2,4-Dichloro-7-methoxyquinazolin-6-ol

Katalognummer: B11867571
Molekulargewicht: 245.06 g/mol
InChI-Schlüssel: KEPXJFDBXCWXDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-7-methoxyquinazolin-6-ol: is a chemical compound with the molecular formula C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methoxyquinazolin-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 7-methoxyquinazolin-6-ol using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-7-methoxyquinazolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 2,4-diamino-7-methoxyquinazolin-6-ol can be formed.

    Oxidation Products: 2,4-Dichloro-7-hydroxyquinazolin-6-ol.

    Reduction Products: 2,4-Dichloro-7-methylquinazolin-6-ol.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-7-methoxyquinazolin-6-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as epidermal growth factor receptor kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 2,4-Diamino-6,7-dimethoxyquinazoline
  • 2-Chloro-4,6,7-trimethoxyquinazoline

Comparison: 2,4-Dichloro-7-methoxyquinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at the 7th position and the chlorine atoms at the 2nd and 4th positions make it more reactive in certain substitution reactions compared to its analogs .

Eigenschaften

Molekularformel

C9H6Cl2N2O2

Molekulargewicht

245.06 g/mol

IUPAC-Name

2,4-dichloro-7-methoxyquinazolin-6-ol

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-7-3-5-4(2-6(7)14)8(10)13-9(11)12-5/h2-3,14H,1H3

InChI-Schlüssel

KEPXJFDBXCWXDR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.